molecular formula C17H23N3O4S B2690896 1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate CAS No. 892271-70-4

1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B2690896
CAS No.: 892271-70-4
M. Wt: 365.45
InChI Key: LNYORWBKWKWCQM-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is an organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzene ring substituted with dimethyl and carbothioyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material is often a benzene derivative, which undergoes nitration and subsequent reduction to form the amino compound.

    Introduction of the Carbothioyl Group: The amino compound is then reacted with a carbothioyl chloride in the presence of a base such as triethylamine to introduce the carbothioyl group.

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized separately by reacting ethylamine with piperazine.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the benzene derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbothioyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine moiety can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl 2-[(4-methylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
  • 1,4-dimethyl 2-[(4-ethylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

Uniqueness

1,4-dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-4-19-7-9-20(10-8-19)17(25)18-14-11-12(15(21)23-2)5-6-13(14)16(22)24-3/h5-6,11H,4,7-10H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYORWBKWKWCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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